4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a triazole-based heterocyclic compound characterized by a fluorophenyl substituent at the 4-position of the triazolone core. Its molecular formula is C₈H₆FN₃O (molecular weight: 179.15 g/mol) . This compound is commercially available as a research reagent (purity ≥98%) for pharmaceutical and chemical studies, with applications in drug discovery and material science . The fluorine atom at the para position of the phenyl ring enhances its electronic and steric properties, making it a versatile scaffold for derivatization.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNUFYUIFSEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443674 | |
| Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80240-40-0 | |
| Record name | 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80240-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,2,4-Triazol-5-one Core
The 1,2,4-triazol-5-one ring system is typically synthesized via cyclization of acyl semicarbazides or related precursors. A common approach involves:
Base-catalyzed cyclization of acyl semicarbazides : For example, benzyloxyacetyl chloride reacts with semicarbazide hydrochloride under modified Schotten-Baumann conditions to form an acyl semicarbazide intermediate. This intermediate undergoes cyclization in dilute sodium hydroxide to yield the triazolinone ring system.
Hydrazine and formamide reaction : Another method for preparing 1H-1,2,4-triazole derivatives involves reacting hydrazine hydrate with formamide at elevated temperatures (160–180 °C). This process yields 1H-1,2,4-triazole with high purity and yield, minimizing by-products through controlled molar ratios and distillation of by-products during the reaction.
Detailed Preparation Procedure (Based on Patent WO 99/65900)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Benzyloxyacetyl chloride + semicarbazide hydrochloride, Schotten-Baumann conditions | Formation of acyl semicarbazide intermediate | Crude product, no purification |
| 2 | Heating in dilute NaOH | Cyclization to 3-(benzyloxy)methyl-1,2,4-triazolin-5-one | 60% yield from benzyloxyacetyl chloride |
| 3 | Hydrogenolysis with ammonium formate | Removal of benzyl protecting group to yield 3-hydroxymethyl-1,2,4-triazolin-5-one | 98% yield |
| 4 | Treatment with thionyl chloride | Conversion to 3-chloromethyl-1,2,4-triazolin-5-one | 87% yield, stable crystalline solid |
| 5 | Alkylation with 4-fluorophenyl morpholine salt in DMF, base (N,N-diisopropylethylamine or K2CO3) | Formation of 4-(4-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivative | 96–99.7% isolated yield |
Alternative Base Catalysts and Their Effects
| Base Catalyst | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| N,N-Diisopropylethylamine | DMF, 21–23 °C, 1-hour addition + 30 min aging | 99.7 | High yield, mild conditions |
| Potassium carbonate (K2CO3) | DMF, 19–21 °C, 1-hour addition + 30 min aging | 98.0 | Slightly lower yield, effective base |
Both bases facilitate the nucleophilic substitution of the chloromethyl group by the 4-fluorophenyl nucleophile, with N,N-diisopropylethylamine providing marginally higher yields.
Analytical and Characterization Data
- Melting points and NMR spectra are used to confirm the structure and purity of the synthesized compound.
- Elemental analysis confirms the expected composition consistent with C8H6FN3O.
- Crystallographic studies (X-ray diffraction) have been reported for related 1,2,4-triazol-5-one derivatives, confirming the molecular structure and conformation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Acyl semicarbazide formation | Benzyloxyacetyl chloride + semicarbazide HCl | Crude | Intermediate |
| Cyclization to triazolinone | Dilute NaOH, heating | 60 | Core ring formation |
| Benzyl deprotection | Hydrogenolysis with ammonium formate | 98 | Produces hydroxymethyl derivative |
| Chloromethylation | Thionyl chloride | 87 | Produces chloromethyl intermediate |
| Alkylation with 4-fluorophenyl morpholine salt | DMF, base (N,N-diisopropylethylamine or K2CO3) | 96–99.7 | Final product formation |
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound showed activity against several strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes responsible for the synthesis of nucleic acids in microorganisms .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
Anticancer Potential
The triazole scaffold is recognized for its anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Agricultural Applications
The compound has also been explored for its potential use as a fungicide and pesticide. Its ability to disrupt fungal cell wall synthesis positions it as a promising candidate for agricultural applications aimed at controlling plant pathogens .
Material Science
In materials science, compounds containing the triazole moiety have been utilized in the development of polymers and coatings due to their stability and resistance to degradation. The incorporation of this compound into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The study emphasized the importance of structural modifications to enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In another research effort documented in ResearchGate, researchers synthesized several triazole derivatives and assessed their anticancer activity. The findings revealed that compounds similar to this compound displayed significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in anti-inflammatory pathways . The compound may also interact with proteins involved in endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of a fluorinated phenyl group enhances its lipophilicity and potential pharmacokinetic properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C8H6FN3O
- Molecular Weight : 179.15 g/mol
- CAS Number : 80240-40-0
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects such as:
- Inhibition of Enzyme Activity : Binding to active sites of enzymes can prevent substrate interaction.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors can alter physiological responses.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 μg/mL |
| This compound | Staphylococcus aureus | 10 μg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| MCF-7 (Breast) | 2.3 |
These results indicate that this compound may inhibit cancer cell proliferation effectively.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been explored in several studies. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted:
| Compound | COX Inhibition (IC50 μM) |
|---|---|
| This compound | COX-1: 19.45; COX-2: 31.40 |
This suggests its potential use in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated the broad-spectrum antimicrobial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research indicated that specific triazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : Molecular docking studies provided insights into the binding affinities and mechanisms by which these compounds interact with bacterial enzymes .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves cyclocondensation reactions of fluorophenyl-substituted precursors with hydrazine derivatives. For example, Schiff base intermediates can be formed via condensation of fluorobenzylidene derivatives with aminotriazole precursors, followed by cyclization under acidic or basic conditions. Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical for improving yields. Multi-step protocols, such as those involving thioether linkages or fluorobenzyl group incorporation, are also reported .
Q. How is X-ray crystallography utilized to resolve the structural conformation of triazolone derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For triazolone derivatives, crystals are grown via slow evaporation, and diffraction data are collected using instruments like the Stoe IPDS II. Software suites such as SHELXL (part of the SHELX system) refine the data to determine bond lengths, angles, and torsional parameters. For example, studies on analogous compounds reveal near-planar triazole rings with fluorophenyl substituents oriented at dihedral angles <5°, stabilized by intramolecular hydrogen bonds .
Q. What biological activities are associated with fluorophenyl-triazolone derivatives?
These compounds exhibit antimicrobial, antifungal, and anticancer properties. The fluorophenyl group enhances lipophilicity, improving membrane permeability. For instance, derivatives with thioether linkages show potent activity against Gram-positive bacteria (MIC < 1 µg/mL) via inhibition of microbial enzyme systems. Anticancer activity is linked to apoptosis induction through caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Systematic screening of catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., ethanol vs. DMF), and stoichiometric ratios is essential. For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining >85% yield. Parallel experiments using Design of Experiments (DoE) methodologies can identify critical factors (e.g., temperature sensitivity) and minimize byproduct formation .
Q. What crystallographic challenges arise in resolving disorder in triazolone derivatives, and how are they addressed?
Dynamic disorder in fluorophenyl rings or triazole moieties complicates electron density maps. Strategies include:
- Cooling crystals to 100 K to reduce thermal motion.
- Applying restraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement parameters.
- Using twin refinement (TWIN/BASF commands) for non-merohedral twinning. For example, a study on 1-(4-chloro-2-fluorophenyl)-triazol-5-one achieved an R-factor of 0.050 after iterative refinement .
Q. How does the fluorophenyl substituent influence electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal that the electron-withdrawing fluorine atom decreases the electron density on the triazole ring, enhancing electrophilic substitution reactivity. Natural Bond Orbital (NBO) analysis shows increased polarization at the C=O group, facilitating nucleophilic attacks. Spectroscopic data (FTIR, NMR) corroborate these findings, with carbonyl stretching frequencies shifted to ~1705 cm⁻¹ .
Q. What advanced techniques are used to separate and characterize isomeric impurities in triazolone derivatives?
Semi-preparative HPLC with Luna C18 columns and formic acid/acetonitrile gradients resolves isomeric mixtures. LC-MS (ESI+) confirms molecular ions ([M+H]+ at m/z 179.0252 for 4-(4-fluorophenyl)-triazolone). 2D NMR (COSY, HSQC) identifies positional isomers via distinct coupling patterns (e.g., J = 8.5 Hz for para-fluorophenyl protons vs. J = 5.2 Hz for ortho-substituted analogs) .
Methodological Tables
Table 1: Key crystallographic parameters for this compound analogs
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R-factor |
|---|---|---|---|---|---|---|
| 1-(4-Chloro-2-fluorophenyl)-triazolone | C2/c | 15.29 | 13.61 | 11.23 | 100.9 | 0.050 |
| 4-(2,3-Dihydroxybenzylidene)-triazolone | C2 | 14.32 | 7.89 | 13.85 | 93.86 | 0.038 |
Table 2: Biological activity data for triazolone derivatives
| Derivative | Target Activity | IC50/MIC | Mechanism |
|---|---|---|---|
| 3-[(4-Fluorobenzyl)thio]-triazol-5-amine | Antimicrobial (S. aureus) | 0.8 µg/mL | Cell wall synthesis inhibition |
| Posaconazole isomer | Antifungal (C. albicans) | 0.12 µg/mL | Lanosterol 14α-demethylase inhibition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
